molecular formula C10H11ClO2 B12812478 1-(4-Chlorophenyl)ethyl acetate CAS No. 19759-43-4

1-(4-Chlorophenyl)ethyl acetate

Cat. No.: B12812478
CAS No.: 19759-43-4
M. Wt: 198.64 g/mol
InChI Key: KQFZVTRQXBBBQF-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)ethyl acetate is an aromatic ester featuring a para-chlorophenyl group attached to an ethyl acetate backbone. Its molecular formula is C₁₀H₁₁ClO₃, with an approximate molecular weight of 214.45 g/mol. The compound is synthesized via esterification of 1-(4-chlorophenyl)ethanol with acetic acid or its derivatives, often employed as a stabilized intermediate in organic synthesis. Its para-chloro substitution enhances electron-withdrawing effects, influencing reactivity and interactions in biological systems .

Properties

CAS No.

19759-43-4

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-(4-chlorophenyl)ethyl acetate

InChI

InChI=1S/C10H11ClO2/c1-7(13-8(2)12)9-3-5-10(11)6-4-9/h3-7H,1-2H3

InChI Key

KQFZVTRQXBBBQF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)OC(=O)C

Origin of Product

United States

Chemical Reactions Analysis

NSC 190941 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the substitution of functional groups. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the transformation of the compound into derivatives with different functional groups.

Scientific Research Applications

NSC 190941 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions to study reaction mechanisms and develop new synthetic methods. In biology and medicine, NSC 190941 is investigated for its potential therapeutic effects and its ability to interact with biological molecules. It is also used in industrial applications, where its unique properties are leveraged to develop new materials and processes.

Mechanism of Action

The mechanism of action of NSC 190941 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, or other proteins. This binding can lead to changes in the activity of these targets, resulting in various biological effects. The specific pathways involved depend on the context in which the compound is used and the targets it interacts with.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

4-Chlorophenyl Acetate (C₈H₇ClO₂)
  • Molecular Weight : 170.59 g/mol .
  • Key Difference : Lacks the ethyl group, reducing steric bulk and polarity.
  • Applications : Simpler structure used in basic ester reactions; lower molecular weight may enhance volatility.
1-(4-Methylphenyl)ethyl Acetate (C₁₁H₁₄O₂)
  • Molecular Weight : 178.23 g/mol .
  • Key Difference : Methyl substituent instead of chlorine.
2-(4-Hydroxyphenyl)ethyl Acetate (C₁₀H₁₂O₃)
  • Molecular Weight : 180.20 g/mol .
  • Key Difference : Hydroxyl group replaces chlorine.
  • Reactivity : The hydroxyl group introduces hydrogen-bonding capacity, altering solubility (e.g., higher aqueous solubility) and metabolic pathways.

Core Structural Modifications

Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-Imidazole-4-yl] Acetate
  • Molecular Weight : ~335.8 g/mol (estimated).
  • Key Feature : Incorporates an imidazole ring fused with the 4-chlorophenyl group .
  • Biological Activity : Demonstrates potent sirtuin inhibition (docking score: -12.3 kcal/mol) due to synergistic effects of the chlorophenyl and imidazole moieties .
[4-(Chlorosulfonyl)phenyl]methyl Acetate (C₉H₈ClO₄S)
  • Molecular Weight : 247.67 g/mol .
  • Key Feature : Chlorosulfonyl group enhances electrophilicity.
  • Applications : Reactive intermediate in sulfonamide synthesis; distinct from 1-(4-chlorophenyl)ethyl acetate in functional group utility.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Polarity Solubility (Ethyl Acetate/Hexane) Rf Value (Hexane:EtOAc)
This compound C₁₀H₁₁ClO₃ 214.45 Moderate High in EtOAc ~0.35–0.72*
4-Chlorophenyl acetate C₈H₇ClO₂ 170.59 Low High in EtOAc N/A
1-(4-Methylphenyl)ethyl acetate C₁₁H₁₄O₂ 178.23 Low High in hexane N/A
2-(4-Hydroxyphenyl)ethyl acetate C₁₀H₁₂O₃ 180.20 High Moderate in EtOAc N/A

*Inferred from related compounds: Rf = 0.35 (95:5 hexane/EtOAc) for 1-(4-chlorophenyl) derivatives and 0.72 (5:1 petroleum ether/EtOAc) for structurally similar ketones .

Preparation Methods

Starting Material: 4-Chloroacetophenone

  • 4-Chloroacetophenone is used as the raw material.
  • It undergoes transformation to 4-chlorophenylacetic acid via the Willgerodt-Kindler reaction, a classical method for converting ketones to corresponding acids.

Conversion to 4-Chlorophenylacetic Acid

  • The Willgerodt-Kindler reaction involves heating 4-chloroacetophenone with sulfur and morpholine under reflux conditions (~127°C) for 5 hours.
  • The intermediate formed is 1-(4-chlorophenyl)-2-morpholine ethylthione.
  • Subsequent hydrolysis and acidification steps yield 4-chlorophenylacetic acid with a yield of approximately 69.2%.

Reduction to 4-Chlorophenylethanol

  • 4-Chlorophenylacetic acid is reduced to 4-chlorophenylethanol using sodium borohydride in the presence of iodine as a catalyst.
  • The reaction is carried out in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere at low temperatures (0–10°C) to control reactivity.
  • After completion, methanol is added to quench the reaction, followed by extraction and purification steps.
  • The yield of 4-chlorophenylethanol is high, around 95%, and the product is obtained as a colorless liquid.

Table 1: Summary of 4-Chlorophenylethanol Synthesis

Step Reagents/Conditions Yield (%) Notes
4-Chloroacetophenone to 1-(4-chlorophenyl)-2-morpholine ethylthione Morpholine, sulfur, reflux 127°C, 5 h Not isolated pure Intermediate for next step
1-(4-chlorophenyl)-2-morpholine ethylthione to 4-chlorophenylacetic acid KOH, 50% ethanol, reflux 24 h, acidification 69.2 White solid isolated
4-Chlorophenylacetic acid to 4-chlorophenylethanol NaBH4, iodine, THF, 0–10°C, N2 atmosphere 95.0 Colorless liquid after purification

Preparation of this compound

Once 4-chlorophenylethanol is obtained, it is converted to the acetate ester by acetylation.

Acetylation Reaction

  • The acetylation typically involves reacting 4-chlorophenylethanol with acetic anhydride or acetyl chloride in the presence of a base or acid catalyst.
  • Common catalysts include pyridine or triethylamine, which act as bases to neutralize the acid by-products.
  • The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete conversion.

Reaction Conditions and Purification

  • The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
  • After reaction completion, the mixture is quenched with water, and the organic layer is separated.
  • Purification is achieved by standard methods such as extraction, washing, drying over anhydrous sodium sulfate, and evaporation.
  • Further purification can be done by column chromatography or recrystallization if necessary.

Typical Yields and Purity

  • The acetylation step generally proceeds with high efficiency, yielding this compound in yields above 85%.
  • The product is characterized by spectroscopic methods (NMR, IR) to confirm ester formation.

Research Findings and Comparative Analysis

  • The patent CN102816051A provides a detailed synthetic route for 4-chlorophenylethanol, which is the key intermediate for preparing this compound. This method emphasizes the use of the Willgerodt-Kindler reaction followed by sodium borohydride reduction with iodine catalysis, achieving high yields and purity.
  • Other literature sources confirm that acetylation of aryl ethanol derivatives is a straightforward process with well-established protocols, typically involving acetic anhydride and base catalysts under mild conditions.
  • The combination of these methods ensures a reliable and scalable synthesis of this compound suitable for industrial and research applications.

Summary Table of Preparation Methods

Stage Method/Reaction Type Key Reagents/Conditions Yield (%) Product Purity/Notes
4-Chloroacetophenone to 4-chlorophenylacetic acid Willgerodt-Kindler reaction Morpholine, sulfur, reflux 127°C, 5 h 69.2 White solid, intermediate for reduction
4-Chlorophenylacetic acid to 4-chlorophenylethanol Reduction with NaBH4/I2 NaBH4, iodine, THF, 0–10°C, N2 atmosphere 95.0 Colorless liquid, high purity
4-Chlorophenylethanol to this compound Acetylation Acetic anhydride or acetyl chloride, base catalyst, RT >85 Ester product, purified by chromatography

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-chlorophenyl)ethyl acetate, and how can reaction conditions be optimized?

The synthesis typically involves esterification or substitution reactions. For example, a reflux reaction with anhydrous potassium carbonate as a catalyst in absolute ethanol (50 mL) under stirring for 6 hours is a common method . Optimization can include varying catalysts (e.g., K₂CO₃ vs. NaOAc), solvents (ethanol vs. DMF), or temperature gradients. Monitoring reaction progress via TLC or HPLC ensures completion. Recrystallization from ethanol is recommended for purification .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR : To confirm the ester group and aromatic substituents.
  • IR : For identifying carbonyl (C=O) and ester (C-O) stretches.
  • X-ray diffraction : Monoclinic crystal systems (e.g., space group P2₁/c) with lattice parameters (a = 14.6429 Å, b = 9.6041 Å, c = 7.4327 Å) provide structural validation . Refinement using R[F² > 2σ(F²)] = 0.045 ensures accuracy .

Q. How can purification methods impact the yield and purity of this compound?

Recrystallization from ethanol is effective for removing unreacted precursors, as described in . Alternative methods, like column chromatography with silica gel (hexane/ethyl acetate gradients), may improve purity but reduce yield. Fractional distillation is less common due to the compound’s thermal sensitivity.

Advanced Research Questions

Q. How can contradictions between experimental and computational structural data be resolved?

Discrepancies in bond lengths or angles (e.g., β = 90.102° vs. DFT-predicted values) may arise from crystal packing effects or solvent interactions. Hybrid approaches combining X-ray data (e.g., V = 1045.3 ų ) with DFT/MD simulations can reconcile differences. Multi-parameter refinement (e.g., wR(F²) = 0.126 ) enhances reliability.

Q. What methodologies assess the environmental fate of this compound on indoor surfaces?

Advanced microspectroscopic imaging (e.g., ToF-SIMS or AFM-IR) quantifies adsorption dynamics. Studies show that surface reactivity with oxidants (e.g., ozone) depends on molecular orientation and nanoscale roughness . Environmental chamber experiments under controlled humidity and temperature simulate real-world degradation pathways.

Q. Can biocatalytic synthesis improve the sustainability of producing this compound?

Yes. Lipases or esterases in non-aqueous media (e.g., ionic liquids) can catalyze esterification with enantioselectivity. highlights biocatalyst optimization via directed evolution or immobilization, achieving >90% yield in some cases. Life-cycle analysis (LCA) compares energy use and waste generation against traditional methods .

Q. How do computational models predict reaction mechanisms for derivatives of this compound?

Density Functional Theory (DFT) calculates activation energies for acyl transfer or nucleophilic substitution steps. For example, transition states in pyrazoline derivatives (e.g., 1-acetyl-3-(4-chlorophenyl)-5-(4-fluorophenyl)-2-pyrazoline ) are modeled using Gaussian09 with B3LYP/6-31G(d) basis sets. Kinetic isotope effects validate proposed mechanisms.

Q. What strategies address low yields in multi-step syntheses involving this compound?

  • Kinetic profiling : Identify rate-limiting steps via in-situ IR or Raman.
  • Protecting groups : Prevent side reactions (e.g., acetyl protection of hydroxyl groups).
  • Flow chemistry : Enhances heat/mass transfer for exothermic steps .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies show degradation via hydrolysis (ester cleavage) accelerates in humid environments. Storage at ≤4°C in amber vials with molecular sieves extends shelf life. LC-MS monitors degradation products (e.g., 4-chlorophenyl ethanol) .

Q. What are emerging applications in heterocyclic chemistry?

The compound serves as a precursor for pyrazolines and isoquinoline derivatives. For example, ethyl 1-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-2-nitro-2,3,10,10a-tetrahydro-1H,5H-pyrrolo[1,2-b]isoquinoline-10a-carboxylate exhibits antimicrobial activity .

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